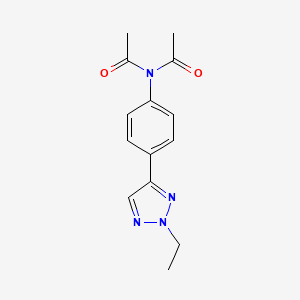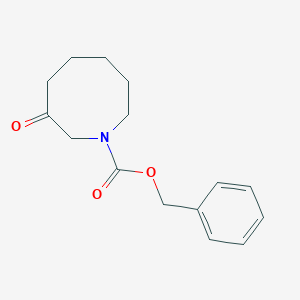![molecular formula C15H24O B12935125 (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicycloheptane core, which is fused with a methylhepta-dienyl side chain. The presence of multiple double bonds and a bicyclic framework makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[410]heptane typically involves a multi-step process The initial step often includes the preparation of the oxabicycloheptane core, which can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The double bonds in the methylhepta-dienyl side chain can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to positronium.
Diethyl malonate: A diethyl ester of malonic acid, used in the synthesis of various compounds.
Ofloxacin related compound A: A derivative of the antibiotic ofloxacin.
Uniqueness
(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane stands out due to its bicyclic structure and the presence of multiple double bonds, which confer unique chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7+ |
InChI Key |
BOWJPMUUGHPAAF-KPKJPENVSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/C1CCC2(C(C1)O2)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
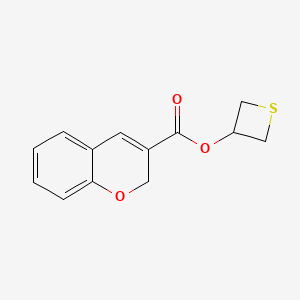
![[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B12935068.png)
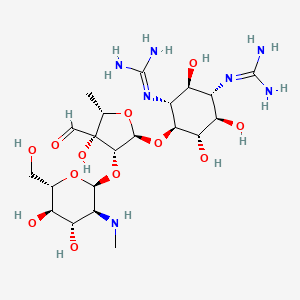
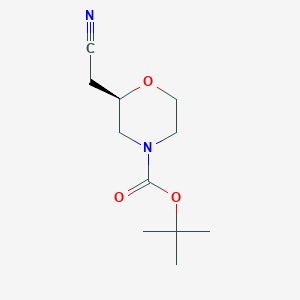


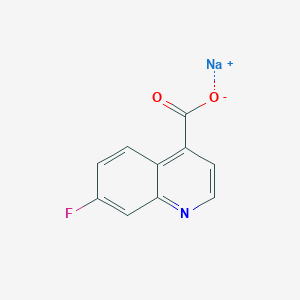
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
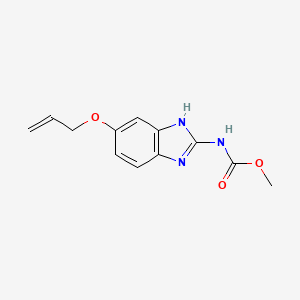
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
